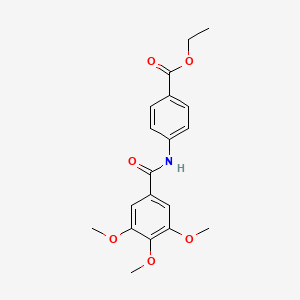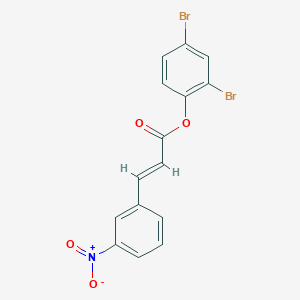
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of two bromine atoms on the phenyl ring and a nitrophenyl group attached to a propenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dibromophenol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.
化学反应分析
Types of Reactions
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: Used as a reference compound in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of 2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,4-dibromophenyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the para position.
2,4-dibromophenyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the ortho position.
2,4-dichlorophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
2,4-dibromophenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its chemical reactivity and potential applications. The presence of bromine atoms can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions.
属性
分子式 |
C15H9Br2NO4 |
|---|---|
分子量 |
427.04 g/mol |
IUPAC 名称 |
(2,4-dibromophenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H9Br2NO4/c16-11-5-6-14(13(17)9-11)22-15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+ |
InChI 键 |
LULPUOVMIGDUOV-QPJJXVBHSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)OC2=C(C=C(C=C2)Br)Br |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)OC2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


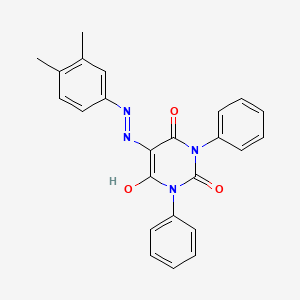
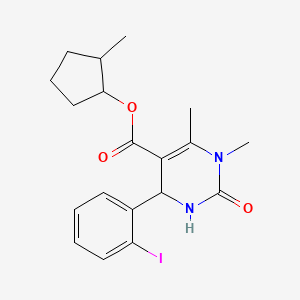
![(5Z)-5-benzylidene-3-[3-(morpholin-4-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697908.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11697909.png)
![(5Z)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11697916.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11697925.png)
![4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11697931.png)
![(5E)-1-(4-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11697936.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile](/img/structure/B11697953.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)
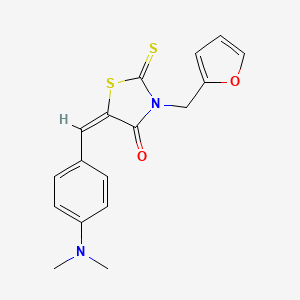
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)
